2-Bromo-5-cyclopentyl-1,3,4-thiadiazole

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers often face inconsistent lipophilicity in thiadiazole building blocks, delaying SAR campaigns. 2-Bromo-5-cyclopentyl-1,3,4-thiadiazole (CAS 1343306-02-4) provides a precise LogP ~2.96 and low TPSA 25.78 Ų, ideal for CNS-penetrant libraries. The 2-bromo handle enables rapid Suzuki-Miyaura diversification under mild conditions, accelerating lead optimization. • Consistent 98% purity, sealed dry storage at 2-8°C. • Available in 100 mg, 250 mg, and 1 g research quantities. • Worldwide shipping with typical lead time 1-3 weeks.

Molecular Formula C7H9BrN2S
Molecular Weight 233.13
CAS No. 1343306-02-4
Cat. No. B2424820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-cyclopentyl-1,3,4-thiadiazole
CAS1343306-02-4
Molecular FormulaC7H9BrN2S
Molecular Weight233.13
Structural Identifiers
SMILESC1CCC(C1)C2=NN=C(S2)Br
InChIInChI=1S/C7H9BrN2S/c8-7-10-9-6(11-7)5-3-1-2-4-5/h5H,1-4H2
InChIKeyBAIJVEXVTVBSQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-cyclopentyl-1,3,4-thiadiazole CAS 1343306-02-4: A Specialized Heterocyclic Building Block


2-Bromo-5-cyclopentyl-1,3,4-thiadiazole (CAS: 1343306-02-4) is a 2,5-disubstituted 1,3,4-thiadiazole derivative with the molecular formula C₇H₉BrN₂S . This compound serves as a versatile building block in medicinal chemistry, featuring a bromine atom at the 2-position as a synthetic handle for cross-coupling reactions and a cyclopentyl group at the 5-position to modulate lipophilicity [1]. It is commercially available from multiple vendors with a standard purity of 98% .

2-Bromo-5-cyclopentyl-1,3,4-thiadiazole: Why In-Class Substitution is Not Trivial


Although numerous 2-bromo-5-substituted-1,3,4-thiadiazoles exist as building blocks, the specific 5-cyclopentyl substitution is not a generic or interchangeable modification. The cyclopentyl group confers a distinct lipophilic-hydrophilic balance (LogP ~2.96) compared to smaller (cyclopropyl, methyl) or larger (cyclohexyl, phenyl) analogs . These physicochemical differences directly impact the pharmacokinetic properties of any derived drug candidates, making this specific compound a unique starting point for structure-activity relationship (SAR) exploration [1].

2-Bromo-5-cyclopentyl-1,3,4-thiadiazole: Quantitative Differentiation from Key Analogs


Lipophilicity (LogP) Differentiation from Cycloalkyl Analogs

The target compound's predicted LogP of 2.96 positions it as an intermediate lipophilic agent between smaller and larger cycloalkyl-substituted analogs. This is a critical differentiator for tuning drug-like properties such as membrane permeability and metabolic stability.

Medicinal Chemistry Drug Design Physicochemical Properties

Topological Polar Surface Area (TPSA) as a Differentiator

The TPSA for 2-Bromo-5-cyclopentyl-1,3,4-thiadiazole is 25.78 Ų . This value is identical across several analogs due to the common thiadiazole core but distinct from other heterocyclic scaffolds. This metric is crucial for predicting intestinal absorption and blood-brain barrier penetration.

Medicinal Chemistry Drug-likeness ADME Prediction

Synthetic Versatility: Bromine as a Handle vs. Chloro Analog

The presence of a C2-bromo substituent provides a more versatile synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) compared to the analogous 2-chloro-5-cyclopentyl-1,3,4-thiadiazole . The C-Br bond (bond dissociation energy ~ 70 kcal/mol) is significantly weaker than the C-Cl bond (~ 84 kcal/mol), allowing for milder and more selective reaction conditions [1].

Synthetic Chemistry Cross-Coupling Building Block

Hazard Profile Differentiation from a Structurally Similar Bioactive Analog

2-Bromo-5-cyclopentyl-1,3,4-thiadiazole is classified with GHS07 Warning labels for H302-H315-H319-H335 . In contrast, the cyclopropyl analog, 2-bromo-5-cyclopropyl-1,3,4-thiadiazole (CAS 914206-51-2), carries a more severe H301 toxic if swallowed hazard statement . This represents a tangible operational and cost difference in shipping, handling, and storage requirements.

Safety Handling Procurement

2-Bromo-5-cyclopentyl-1,3,4-thiadiazole: Optimal Application Scenarios


Medicinal Chemistry: SAR Studies for Optimizing Lipophilicity

The primary application for this compound is in medicinal chemistry programs requiring a 1,3,4-thiadiazole core with a defined, intermediate lipophilicity. Based on its predicted LogP of 2.96 , it is particularly well-suited as a starting point for synthesizing lead candidates where a balance between cell permeability and aqueous solubility is critical, such as in oral drug development targeting intracellular or CNS-related pathways.

Late-Stage Diversification via Cross-Coupling

This compound is an ideal building block for high-throughput synthesis and SAR exploration. The 2-bromo substituent allows for rapid diversification via robust palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) under milder conditions than a chloro-analog . This enables the efficient generation of chemical libraries based on the cyclopentyl-thiadiazole scaffold.

Pre-Clinical Candidate Development for CNS Targets

The combination of a cyclopentyl group (enhancing CNS penetration potential) and a low TPSA of 25.78 Ų makes this scaffold a strong candidate for developing therapeutics for neurological disorders. Its physicochemical profile aligns with the established guidelines for designing blood-brain barrier penetrant molecules [1].

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